

Comparative Guide to Target Engagement Validation for Lenalidomide-C5-acid PROTACs

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Compound of Interest

Compound Name: *Lenalidomide-C5-acid*

Cat. No.: *B12386857*

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This guide provides a detailed comparison of current methodologies for validating the target engagement of Proteolysis-Targeting Chimeras (PROTACs) that utilize a **Lenalidomide-C5-acid** linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their drug development programs.

Introduction to Lenalidomide-based PROTACs

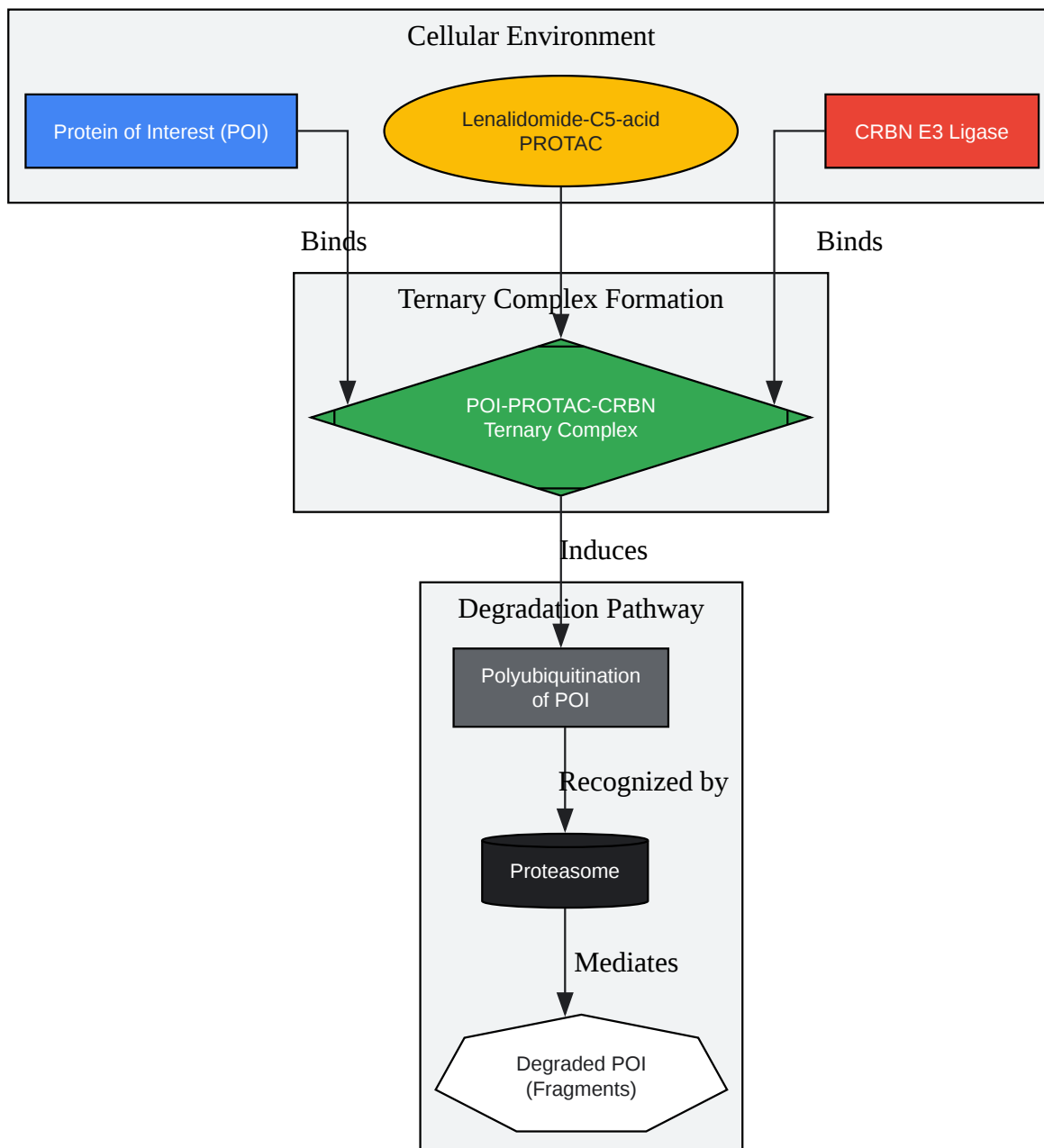
Lenalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) complex. In the context of PROTACs, Lenalidomide serves as the E3 ligase recruiter, linked via a chemical linker (such as C5-acid) to a ligand that binds to a specific protein of interest (POI). The resulting ternary complex (POI-PROTAC-CRBN) facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

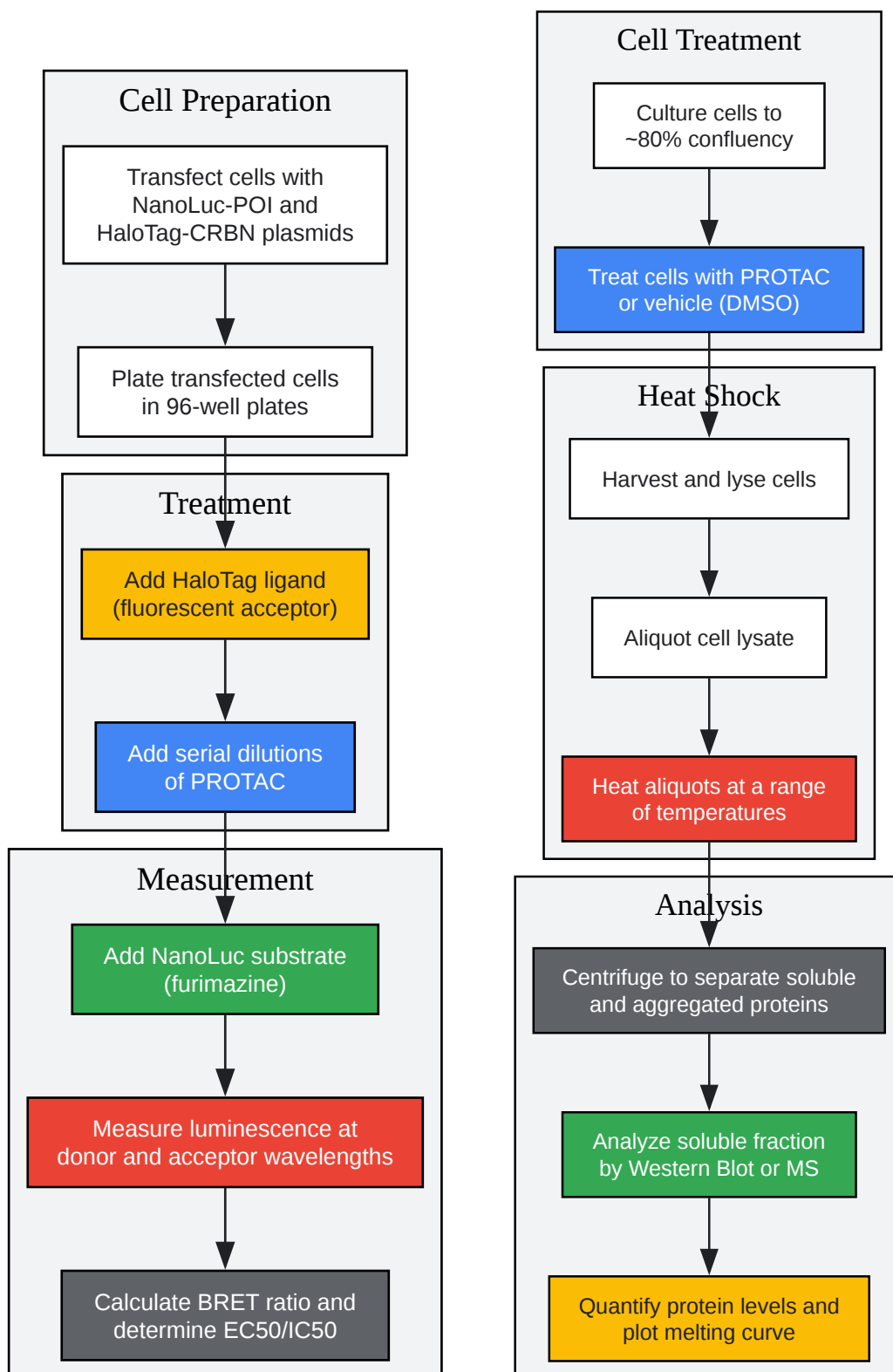
Validating target engagement is a critical step in PROTAC development, confirming that the molecule can effectively bind to both the POI and CRBN and induce the formation of a productive ternary complex. This guide explores and compares several key methodologies for assessing this engagement.

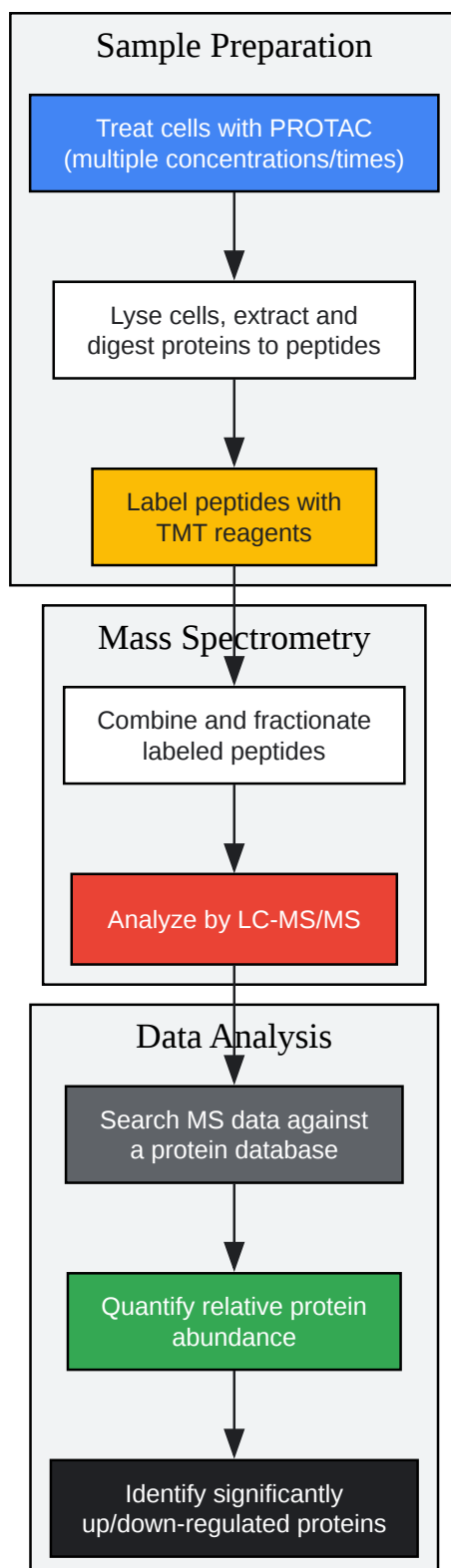
Core Methodologies for Target Engagement Validation

Several biophysical and cell-based assays are employed to confirm and quantify the target engagement of PROTACs. These methods can be broadly categorized into those that measure direct binding to the target and E3 ligase, and those that assess the functional consequences of this binding, such as ternary complex formation and target degradation.

Diagram: General Mechanism of Action for Lenalidomide-based PROTACs







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